3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
Overview
Description
“3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid” is a chemical compound with the molecular formula C10H7NO6 . It has an average mass of 237.166 Da and a monoisotopic mass of 237.027344 Da . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, which have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 . The synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid involves the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .Molecular Structure Analysis
The molecular structure of this compound is V-shaped . The structure of the molecule is determined by the configuration about the C=C double bond .Chemical Reactions Analysis
The compound has been used in reactions involving tetrakis (dimethylamino)ethylene (TDAE), a reducing agent which reacts with halogenated derivatives to generate an anion under mild conditions via a single electron transfer (SET) .Scientific Research Applications
Functionalization in Organic Synthesis
The compound has been utilized in organic synthesis, particularly in the functionalization of nitrobenzo[d][1,3]dioxole with carbonyl compounds. A study reported the synthesis of substituted ethanols and propionic acid ethyl esters from the reaction of chloromethyl-nitrobenzo[d][1,3]dioxole with aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology (Amiri-Attou et al., 2005).
Anti-Leishmanial Activity
Research into the anti-leishmanial activity of nitroaromatic compounds includes the synthesis and characterization of new nitroaromatic carboxylic acids. One study synthesized and evaluated the in vitro ability of these compounds, including variants of nitrobenzo[d][1,3]dioxol, to inhibit the growth of Leishmania infantum, demonstrating significant biological activity (Dias et al., 2015).
Pharmaceutical Compound Synthesis
This compound is also used in the synthesis of pharmaceuticals. For instance, a study described the synthesis of Dabigatran Etexilate, a notable anticoagulant, using related compounds as intermediates (Guohua, 2013).
Analytical Chemistry Applications
In the field of analytical chemistry, a water-soluble aromatic disulfide derivative of nitrobenzoic acid has been synthesized for determining sulfhydryl groups, showing usefulness for biological materials (Ellman, 1959).
Photoconducting and Nonlinear Optical Properties
The compound has applications in materials science, especially in synthesizing photoconducting nonlinear optical side-chain polymers. A study developed polymers with both photoconductivity and nonlinear optical properties using derivatives of nitrobenzoic acid (Kim et al., 1999).
Photoreactivity in Polymer Films
Another research area is the photoreactivity of substituted benzyl esters in multilayered polyelectrolyte films, where benzyl groups, including nitrobenzyl, are photohydrolyzed to form acid groups in the film matrix. This affects the photoreactivity and thermal stability of the films (Jensen et al., 2004).
Catalysis in Polymer Chemistry
The compound is involved in polymer chemistry, specifically in catalyzing the hydrolysis of phenyl esters. Studies have shown that copolymers containing carboxyl groups can catalyze the hydrolysis of esters like 4-nitrobenzoic acid (Tanaka & Yamada, 1983).
Synthesis of Antibacterial Compounds
In the field of antibacterial research, derivatives of nitrobenzo[d][1,3]dioxol-5-yl acrylic acid have been synthesized, showing strong antibacterial activities against certain pathogens (Hirao et al., 1971).
Molecular Structure and Spectroscopy
The influence of metal cations on the electronic system of nitrobenzoic acid has been studied, providing insights into the molecular structure and spectroscopic properties of its salts (Samsonowicz et al., 2011).
Detection of Enzyme Activity
Nitrobenzoic acid derivatives are used in biochemistry for detecting enzymes that catalyze thiol-producing reactions. This application is significant in diagnostic assays and biochemical research (Harris & Wilson, 1983).
Gel Formation in Organic Solvents
Research into the gel formation properties of imide derivatives has utilized nitrobenzoic acid. This has implications in the development of novel materials with specific solvation and gelation properties (Singh & Baruah, 2008).
Synthesis of Tryptophan Precursors
The compound plays a role in the homologation of the side chain of nitrotoluenes, leading to the synthesis of precursors for tryptophan and other indole derivatives, which are important in pharmaceutical and biochemical research (Tanaka et al., 1989).
Luminescence Sensitization
Nitrobenzoic acid derivatives have been studied for their role in sensitizing Eu(III) and Tb(III) luminescence. This has applications in materials science, particularly in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIAEVUUHUHTE-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211102 | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156774-73-1 | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156774-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights were gained from the research on (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid?
A1: The research primarily focused on the synthesis and structural characterization of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid. The study successfully synthesized the compound and utilized spectroscopic techniques like IR and NMR, along with X-ray analysis, to confirm its structure []. This information lays the groundwork for further investigations into its potential biological activities and applications.
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